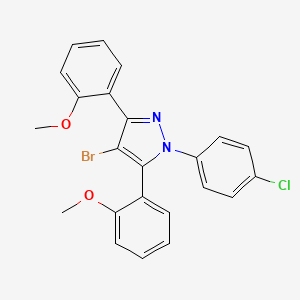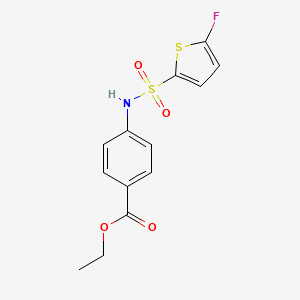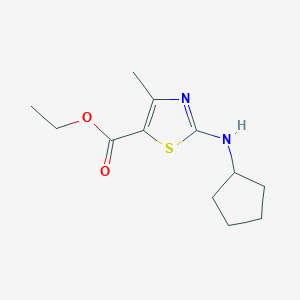![molecular formula C17H15N7O B10916886 N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10916886.png)
N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound, which includes a pyrazole and triazolopyrimidine moiety, contributes to its diverse pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions One common method includes the reaction of 3-amino-1,2,4-triazole with various electrophilic reagents to form the triazolopyrimidine coreThe final step often involves the coupling of the 3-methylbenzyl group to the pyrazole ring under basic conditions .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired product in a shorter time with higher efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole and triazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N2-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
1,2,4-Triazolo[1,5-a]pyridine: Known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.
Uniqueness
N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of a pyrazole and triazolopyrimidine moiety, which contributes to its potent biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H15N7O |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H15N7O/c1-12-4-2-5-13(10-12)11-23-9-6-14(21-23)19-16(25)15-20-17-18-7-3-8-24(17)22-15/h2-10H,11H2,1H3,(H,19,21,25) |
InChI Key |
UBVLIUMQXNGQKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10916803.png)
![1-Ethyl-7-(2-fluorophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10916807.png)
![1-benzyl-6-ethyl-3-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916815.png)

![Ethyl 4-methyl-2-[(1-phenylethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10916831.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10916837.png)

![N-(5-methyl-1,2-oxazol-3-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10916851.png)

![Methyl 1-ethyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10916857.png)
![3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10916866.png)
![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916872.png)

![3-Cyclopropyl-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10916884.png)
